molecular formula C11H12N2O3S B2822077 3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239747-61-5

3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2822077
CAS No.: 1239747-61-5
M. Wt: 252.29
InChI Key: CGCGPXYCQRCDJK-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines a thieno[3,2-d]pyrimidine core with a tetrahydro-2-furanylmethyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structural features of this compound allow it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, leading to the formation of thieno[3,2-d]pyrimidin-4-ones

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available thiophene derivatives. The process typically includes:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene carboxamides and formic acid.

    Introduction of the tetrahydro-2-furanylmethyl group: This step involves alkylation reactions using tetrahydro-2-furanylmethyl halides in the presence of a base such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery . Research has indicated its potential antitumor activity, which is being explored in preclinical studies .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application, whether it is in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but lack the tetrahydro-2-furanylmethyl group.

    Thieno[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework but differ in the position of the nitrogen atoms and the substituents.

Uniqueness

The presence of the tetrahydro-2-furanylmethyl group in 3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased solubility and the ability to participate in specific chemical reactions that are not possible with simpler thieno[3,2-d]pyrimidine derivatives. This makes it a valuable compound for specialized applications in both research and industry.

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-10-9-8(3-5-17-9)12-11(15)13(10)6-7-2-1-4-16-7/h3,5,7H,1-2,4,6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCGPXYCQRCDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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